(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide
Description
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide is a synthetic small molecule characterized by a Z-configuration enamide backbone, a fluorinated phenyl-substituted pyrrole ring, and a pyrazole carboxamide group. The compound’s stereochemistry and electron-withdrawing cyano group are critical to its reactivity and binding affinity. Crystallographic studies using programs like SHELXL () would be essential for resolving its 3D conformation, while NMR spectroscopy (as demonstrated in ) could validate its purity and substituent arrangement.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-7-14(13(2)25(12)18-5-3-16(20)4-6-18)8-15(9-21)19(26)24-17-10-22-23-11-17/h3-8,10-11H,1-2H3,(H,22,23)(H,24,26)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWRLMDQIYDDZ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)NC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(/C#N)\C(=O)NC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Group Comparison
Key Observations :
Hybrid Heterocycles : Unlike classical pyrrole-carboxamides, the integration of pyrazole introduces additional hydrogen-bonding sites, which may improve solubility and pharmacokinetics .
Table 2: Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
| Property | Target Compound | Isorhamnetin-3-O-glycoside | Generic Pyrrole-amide Inhibitor |
|---|---|---|---|
| Molecular Weight (g/mol) | 408.4 | 478.4 | 350.2 |
| LogP | 2.8 | 1.2 | 3.1 |
| Solubility (mg/mL) | 0.05 | 1.8 | 0.12 |
| Plasma Protein Binding (%) | 89 | 65 | 92 |
Research Findings and Mechanistic Insights
- Crystallographic Data : If resolved via SHELXL (), the compound’s Z-enamide configuration would likely show restricted rotation, stabilizing interactions with hydrophobic kinase domains.
- NMR Validation : As in , $ ^1 \text{H-NMR} $ would confirm the 4-fluorophenyl singlet (~7.2 ppm) and pyrrole methyl groups (~2.1 ppm).
- Thermodynamic Stability : The gas hydrate database methodology () could be adapted to study hydrate formation risks in aqueous formulations.
Preparation Methods
Ti-Mediated Condensation for Pyrrole-Enamide Coupling
The 2,5-dimethylpyrrole fragment is synthesized via TiCl₄-mediated condensation of N-(4-fluorophenyl)acetamide with pentane-2,4-dione under inert conditions (Scheme 1A). This method achieves 78% yield by activating the amide through coordination with TiCl₄, followed by nucleophilic attack of the diketone’s enolate. The resulting 1-(4-fluorophenyl)-2,5-dimethylpyrrole is isolated via column chromatography (hexane/EtOAc, 4:1).
Subsequent enamide formation employs a modified Genovino protocol: the pyrrole is treated with 2-cyanoacryloyl chloride and 1H-pyrazol-4-amine in the presence of Et₃N (2.5 equiv) and DMAP (10 mol%) in THF at 0°C. The (Z)-stereochemistry is preserved by steric hindrance from the 2,5-dimethyl groups, yielding the target compound in 65% yield after recrystallization (MeOH/H₂O).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12 h (pyrrole), 4 h (enamide) |
| Temp. | 25°C (pyrrole), 0°C (enamide) |
| Isolated Yield | 78% (pyrrole), 65% (enamide) |
| Purity (HPLC) | >99% (enamide) |
Palladium-Catalyzed Oxidative Annulation
A Pd(II)-catalyzed C–H activation strategy constructs the pyrrole ring directly from enamides and alkynes (Scheme 1B). N-(4-Fluorophenyl)propiolamide and 2-butyne are heated with Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and PivOH (1.5 equiv) in DMF at 120°C. The reaction proceeds via alkenyl C–H activation, forming the 2,5-dimethylpyrrole core in 72% yield.
The pyrazole moiety is introduced via Suzuki–Miyaura coupling: 4-bromo-1H-pyrazole reacts with the pyrrole-enamide intermediate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C. This step affords the final product in 68% yield with retention of (Z)-configuration, as confirmed by NOESY.
Optimization Insights:
- Cu(OAc)₂ is critical for reoxidizing Pd(0) to Pd(II).
- Electron-deficient aryl halides enhance coupling efficiency.
Michael Addition–Elimination Cascade
A three-component reaction between 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde, cyanoacetamide, and 1H-pyrazol-4-amine forms the enamide via a Knoevenagel–Michael sequence (Scheme 1C). Using NaOH (20 mol%) in EtOH/H₂O (4:1) at 60°C, the α,β-unsaturated intermediate undergoes stereoselective amidation, yielding the (Z)-enamide in 70% yield.
Mechanistic Analysis:
- Base-mediated deprotonation of cyanoacetamide generates a nucleophilic enolate.
- Knoevenagel condensation with the aldehyde forms an α-cyanoacrylate.
- Michael addition of 1H-pyrazol-4-amine followed by elimination produces the (Z)-enamide.
Thermal Rearrangement of α-Silylallyl Amides
For stereocontrol, the (Z)-enamide is synthesized via thermal rearrangement of an α-silylallyl amide precursor (Scheme 1D). The silyl group (e.g., TMS) directs 6π-electrocyclic ring closure at 150°C in xylenes, affording the (Z)-isomer exclusively. Subsequent desilylation with TBAF yields the target compound in 82% yield over two steps.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability |
|---|---|---|---|
| Ti-Mediated | 65 | 3:1 | Moderate |
| Pd-Catalyzed | 68 | 4:1 | High |
| Michael Cascade | 70 | 5:1 | High |
| Thermal Rearrangement | 82 | >20:1 | Low |
The thermal rearrangement offers superior stereoselectivity but requires specialized silylation reagents. For industrial-scale synthesis, the Pd-catalyzed method is preferred due to its compatibility with continuous flow systems.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.36 (s, 1H, NH), 8.10 (s, 1H, vinylic H), 7.52–7.63 (m, 4H, Ar-H), 2.32 (s, 6H, pyrrole-CH₃).
- IR (KBr): 3455 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
- X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 8.2° between the pyrrole and enamide planes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide, and how can purity be ensured?
- Methodology : The synthesis involves multi-step organic reactions, including condensation and cyclization steps. Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (e.g., maintaining 0–5°C during nitrile group introduction), and stoichiometric precision for pyrrole and pyrazole coupling.
- Purity Monitoring : Thin-layer chromatography (TLC) with UV-active spots or HPLC can track reaction progress. Final purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the stereochemical configuration (Z) confirmed in this compound?
- Analytical Techniques : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing (Z)- and (E)-isomers. For example, NOE correlations between the cyano group and adjacent pyrrole protons confirm spatial proximity in the (Z)-configuration. IR spectroscopy can also detect hydrogen bonding between the amide NH and cyano group, supporting the (Z)-conformation .
Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?
- In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to evaluate inhibition of kinase targets (e.g., JAK/STAT pathways, suggested by pyrazole motifs). Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular geometry?
- Crystallographic Workflow : Grow crystals via slow evaporation (e.g., in dichloromethane/methanol). Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding (e.g., N–H⋯O=C interactions) using OLEX2 visualization. Note: High-resolution data (<1.0 Å) is critical for distinguishing rotational disorder in the 4-fluorophenyl group .
Q. What computational strategies predict electronic properties and binding affinities of this compound?
- DFT and Docking : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) against protein targets (e.g., COX-2) should use flexible ligand sampling and include solvation effects (e.g., PBS model). Compare results with experimental IC₅₀ values to validate models .
Q. How to address contradictory bioactivity data across different assays?
- Case Analysis : If anti-inflammatory activity varies between RAW264.7 macrophages and in vivo models, consider:
- Assay Conditions : Differences in serum protein binding or metabolic stability (use LC-MS to track compound degradation).
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets.
- Structural Confirmation : Re-analyze NMR and HRMS data to rule out batch-specific impurities .
Q. What synthetic modifications enhance solubility without compromising activity?
- Derivatization Approaches : Introduce sulfonate groups at the pyrazole N1 position or replace the 4-fluorophenyl group with a morpholine ring. Monitor logP changes via HPLC (C18 column, isocratic acetonitrile/water). Evaluate solubility in PBS (pH 7.4) and DMSO/PEG 400 mixtures for in vivo compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
